N-(2-bromophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with a 3-phenyl-1,2,4-oxadiazole methyl group and a 2-bromophenyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, while the bromophenyl group contributes lipophilicity and steric bulk.
Properties
IUPAC Name |
N-(2-bromophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2/c22-17-8-4-5-9-18(17)23-21(27)16-10-12-26(13-11-16)14-19-24-20(25-28-19)15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUANMQGBPCDVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2Br)CC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a 2-bromophenyl group and an oxadiazole moiety. The oxadiazole ring is known for its broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. In vitro studies have shown that compounds containing the 1,2,4-oxadiazole ring can inhibit cell proliferation across various cancer cell lines. For instance, a derivative similar to the target compound demonstrated an IC50 value of approximately 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole derivative | Ovarian (OVXF 899) | 2.76 |
| Oxadiazole derivative | Pleural Mesothelioma (PXF 1752) | 9.27 |
| N-(2-bromophenyl)... | Renal (RXF 486) | 1.143 |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies have reported that oxadiazole derivatives possess inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <10 µg/mL |
| Escherichia coli | <20 µg/mL |
| Pseudomonas aeruginosa | <15 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been linked to its ability to inhibit key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2). This property is particularly relevant in the context of chronic inflammatory diseases where modulation of these enzymes can lead to therapeutic benefits .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor progression and inflammation.
- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some oxadiazole derivatives promote ROS production, contributing to their cytotoxic effects against tumor cells .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in preclinical models:
- A study involving a series of synthesized oxadiazoles demonstrated marked cytotoxicity against various cancer cell lines, with particular emphasis on their selectivity towards malignant cells over normal cells .
- Another investigation focused on the antibacterial activity of these compounds revealed significant inhibition against both Gram-positive and Gram-negative bacteria, showcasing their potential as novel antibiotics .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including those similar to N-(2-bromophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide, in exhibiting antitumor properties. For instance, compounds designed with oxadiazole rings have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The structural modifications around the oxadiazole framework can enhance the selectivity and potency against tumor cells .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective applications. Research indicates that derivatives containing oxadiazole can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative disorders. The presence of the piperidine ring may enhance binding affinity to relevant receptors in the nervous system, potentially leading to therapeutic effects in conditions such as Alzheimer's disease .
Anticholinesterase Activity
Studies have also explored the anticholinesterase activity of compounds similar to this compound. The introduction of electron-withdrawing groups has been shown to improve inhibition against acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. The compound's ability to inhibit AChE could lead to increased levels of acetylcholine in synaptic clefts, enhancing cognitive function .
Synthesis and Characterization
Research on the synthesis of this compound typically involves multi-step organic reactions that yield high-purity products suitable for biological testing. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Data Tables
Case Study 1: Antitumor Efficacy
In a recent study published in ACS Omega, a series of oxadiazole derivatives were evaluated for their antitumor activity against various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxic effects, suggesting a viable pathway for developing new anticancer agents .
Case Study 2: Neuroprotective Mechanisms
A study focused on neuroprotective agents highlighted the role of oxadiazole-containing compounds in mitigating oxidative stress and neuroinflammation in neuronal cultures. The findings suggested that these compounds could be further explored for their potential in treating neurodegenerative diseases .
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- The 3-phenyl-1,2,4-oxadiazole group enhances aromatic stacking interactions, critical for binding to hydrophobic pockets in enzymes or receptors .
- Substituting bromine for chlorine or fluorine (as in ) increases steric bulk, which may improve potency but requires balancing with solubility limitations .
- Therapeutic Potential: Antiviral activity akin to ’s SARS-CoV-2 inhibitors is plausible if the bromophenyl group interacts with viral spike proteins . CNS applications are suggested by structural parallels to Navacaprant, though in vivo studies are needed to confirm .
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies protons (e.g., piperidine CH₂ at δ 2.5–3.5 ppm) and carbons (amide C=O at ~170 ppm).
- FT-IR : Confirms functional groups (amide C=O stretch at ~1650 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹).
- HRMS : Validates the molecular ion ([M+H]⁺) with <5 ppm error.
- X-ray crystallography : Resolves bond lengths/angles (e.g., oxadiazole N-O bond ~1.36 Å) .
How can crystallographic disorder in the oxadiazole-methyl-piperidine moiety be resolved during structural analysis?
Q. Advanced
- Refinement software : Use SHELXL to model split positions for disordered atoms (e.g., methyl group rotamers).
- Thermal parameters : Apply anisotropic displacement parameters (ADPs) to refine atomic positions.
- Occupancy ratios : Determine via residual electron density maps (e.g., 70:30 occupancy for two conformers).
- Validation tools : Check R-factors (<5%) and goodness-of-fit (GOF ~1.0) .
What in vitro assays are recommended for initial evaluation of this compound's bioactivity?
Q. Basic
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays.
- Cell viability : MTT/XTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination.
- Binding studies : Surface plasmon resonance (SPR) to measure target affinity (KD).
Reference protocols from for carbonic anhydrase inhibition assays .
How should researchers address contradictory results in enzyme inhibition studies across laboratories?
Q. Advanced
- Standardize protocols : Control pH (e.g., 7.4 PBS), temperature (25°C), and enzyme isoforms.
- Orthogonal assays : Validate results using SPR (binding) and HPLC (substrate depletion).
- Purity verification : Use 500 MHz NMR (DMSO-d6) and LC-MS to confirm >95% purity.
- Data sharing : Collaborate to analyze raw kinetic data (e.g., kcat/KM) .
What computational methods aid in predicting the binding mode of this compound to biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LCS) to model interactions (e.g., oxadiazole π-π stacking with Phe residues).
- MD simulations : Run 100 ns trajectories (AMBER) to assess binding stability (RMSD <2 Å).
- Pharmacophore modeling : Identify critical H-bond donors/acceptors (e.g., amide NH to Asp30) .
What strategies mitigate metabolic instability of the oxadiazole moiety in preclinical studies?
Q. Advanced
- Structural modifications : Introduce electron-withdrawing groups (e.g., CF3) at the oxadiazole 5-position to reduce hydrolysis.
- Prodrug design : Mask the amide as an ester for improved plasma stability.
- Metabolite profiling : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
